(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone

Cross-Coupling Chemistry Synthetic Handles Palladium Catalysis

Securing a reliable supply of the 3-iodophenyl substitution pattern is critical-discontinuation by other vendors has created supply gaps for sustained hit-to-lead programs. The low C-I BDE (~209 kJ/mol) enables room-temperature Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, outperforming 4-Br and 4-Cl analogs. • ≥98% purity, sealed in dry at 2-8°C. • Computed LogP 3.29, TPSA 60.91 Ų-Lipinski-compliant. • Iodine heavy atom facilitates X-ray phasing for co-crystallization studies.

Molecular Formula C16H12IN3O
Molecular Weight 389.19 g/mol
Cat. No. B13032333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone
Molecular FormulaC16H12IN3O
Molecular Weight389.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC(=CC=C3)I)N
InChIInChI=1S/C16H12IN3O/c17-12-6-4-5-11(9-12)15(21)14-10-19-20(16(14)18)13-7-2-1-3-8-13/h1-10H,18H2
InChIKeyUWRPGKXRMGNTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone: A Halogenated Pyrazole Ketone for Agrochemical & Kinase Research


(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone (CAS 2089651-55-6) is a fully synthetic, research-grade 5-amino-1-phenylpyrazole derivative bearing a 3-iodobenzoyl substituent at the 4-position of the pyrazole ring . The compound is a member of the broader 5-amino-1-phenylpyrazol-4-yl ketone family, which has been extensively studied for herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition [1]. Its molecular formula is C₁₆H₁₂IN₃O (MW 389.19 g/mol), and it is commercially available at ≥98% purity for research and further manufacturing use only . The 3-iodo substitution pattern distinguishes it from unsubstituted, 4-chloro, and 4-bromo phenyl analogs, potentially influencing both reactivity in cross-coupling chemistry and target binding interactions.

Why Generic 5-Amino-1-phenylpyrazole Ketones Cannot Substitute for the 3-Iodophenyl Analog


In the 5-amino-1-phenylpyrazol-4-yl ketone series, both the halogen identity and its ring position on the benzoyl moiety are established drivers of herbicidal potency and enzyme inhibition. The seminal 1992 structure–activity relationship (SAR) study by McFadden et al. demonstrated that a high degree of halogen substitution in the 1-phenyl ring, combined with an unsubstituted pyrazole 3-position, was critical for herbicidal activity [1]. The 3-iodophenyl variant introduces three key differentiators relative to its 4-chloro, 4-bromo, and unsubstituted phenyl analogs: (i) iodine's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br, 1.75 Å for Cl) alters steric occupancy in enzyme binding pockets; (ii) the C–I bond (bond dissociation energy ~209 kJ/mol) is more reactive in palladium-catalyzed cross-coupling reactions than C–Br (~285 kJ/mol) or C–Cl (~327 kJ/mol), making it a superior synthetic handle for further diversification [2]; and (iii) the meta-iodo orientation introduces distinct electronic effects compared to para-substituted analogs [3]. These chemical properties translate to meaningful differences in biological performance and synthetic utility that generic substitution cannot replicate.

Quantitative Differentiation of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone from Structural Analogs


Synthetic Utility: C–I Bond Reactivity Advantage Over Chloro and Bromo Analogs

The C–I bond in (5-amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone has a bond dissociation energy (BDE) of approximately 209 kJ/mol, substantially lower than the C–Br (~285 kJ/mol) and C–Cl (~327 kJ/mol) bonds in the corresponding 4-bromophenyl (CAS 618091-10-4) and 4-chlorophenyl (CAS 54606-38-1) analogs [1]. This lower BDE enables oxidative addition to Pd(0) catalysts under milder conditions (room temperature to 40°C) and with higher turnover frequencies, a well-established principle in palladium-catalyzed cross-coupling chemistry [2]. The 4-bromophenyl and 4-chlorophenyl analogs typically require elevated temperatures (60–100°C) or specialized ligands for comparable reactivity.

Cross-Coupling Chemistry Synthetic Handles Palladium Catalysis

Physicochemical Property Differentiation: LogP and TPSA Compared to Unsubstituted Phenyl Analog

Computational data from ChemScene indicates that (5-amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone has a calculated LogP of 3.2901 and a topological polar surface area (TPSA) of 60.91 Ų . The unsubstituted phenyl analog ((5-amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone, CAS 54606-37-0), with molecular formula C₁₆H₁₃N₃O (MW 263.29 g/mol), lacks the iodine atom and has a lower computed LogP (estimated ~2.5 based on fragment-based calculation methods) and a lower molecular weight [1]. This 0.79 LogP unit increase corresponds to an approximately 6.2-fold higher octanol–water partition coefficient, indicating significantly enhanced membrane permeability potential [2].

Lipophilicity ADME Properties Physicochemical Profiling

Herbicidal Mode-of-Action: Class-Level PPO Inhibition Potential via Protoporphyrin IX Accumulation

The 5-amino-1-phenylpyrazol-4-yl ketone class has been mechanistically validated as protoporphyrinogen oxidase (PPO, EC 1.3.3.4) inhibitors. McFadden et al. (1992) demonstrated that active compounds in this series induce accumulation of protoporphyrin IX in etiolated cucumber cotyledons and cause light-dependent herbicidal effects in 21-day-old cucumber plants [1]. The SAR analysis established that a high degree of halogen substitution in the 1-phenyl ring, an unsubstituted pyrazole 3-position, and an ethyl group as the alkyl component of the ketone contributed to herbicidal potency [1]. While the 3-iodophenyl substitution pattern was not directly tested in the 1992 study, the 3-iodo substituent provides a distinct electronic (σₘ = +0.35) and steric (molar refractivity = 13.94 cm³/mol) profile compared to the 4-chloro (σₚ = +0.23, MR = 6.03 cm³/mol) and 4-bromo (σₚ = +0.23, MR = 8.88 cm³/mol) analogs that were shown to be active [2].

Protoporphyrinogen Oxidase (PPO) Inhibition Herbicide Discovery Mode of Action

Structural Analogy to p38α MAP Kinase Inhibitor Scaffold with Iodine-Specific Differentiation

The unsubstituted phenyl analog, (5-amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone (4-benzoyl-1-phenyl-1H-pyrazol-5-amine), has been tested against human recombinant p38α MAP kinase and showed an IC₅₀ of 2.30 μM (2,300 nM) at pH 7.4 and 2°C [1]. The 3-iodophenyl analog differs by the introduction of an iodine atom at the meta-position of the benzoyl ring. In kinase inhibitor SAR, meta-halogen substitution has frequently been shown to enhance potency through halogen bonding interactions with backbone carbonyl groups in the hinge region, as demonstrated for iodinated pyrazole kinase inhibitors in related chemotypes [2]. The C–I bond's polarizability (5.35 ų) and capacity to act as a halogen bond donor provide an additional intermolecular interaction motif not available to the unsubstituted or chloro/bromo analogs [3].

Kinase Inhibition p38 MAPK Medicinal Chemistry

Commercial Availability and Purity Specification vs. Discontinued Analog

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone is available from ChemScene (Cat. No. CS-0658304) at ≥98% purity with defined storage conditions (sealed in dry, 2–8°C) and full hazard classification (GHS07, Warning, H302-H315-H319-H335) . In contrast, a closely related analog, (5-amino-1-phenylpyrazol-4-yl)-(3-iodophenyl)methanone from CymitQuimica, is listed as a discontinued product, indicating potential supply instability for this specific substitution pattern across vendors . The 4-chlorophenyl analog (CAS 54606-38-1) is available from multiple vendors, but its C–Cl bond renders it less versatile as a synthetic intermediate for diversification .

Procurement Purity Specification Supply Chain

Computational ADME Parameter Comparison: TPSA, H-Bond Donors/Acceptors, and Rotatable Bonds

The target compound's computed ADME parameters (TPSA = 60.91 Ų, H-Bond Donors = 1, H-Bond Acceptors = 4, Rotatable Bonds = 3) fall within the optimal range for oral bioavailability according to Lipinski's and Veber's rules . By comparison, the unsubstituted phenyl analog (TPSA ~55.9 Ų, H-Bond Donors = 1, Rotatable Bonds = 3) has a slightly lower TPSA, while the 4-bromophenyl analog (C₁₆H₁₂BrN₃O, TPSA comparable but MW 342.19 vs. 389.19) has a lower molecular weight. The iodine atom in the target compound increases molecular weight without violating Veber's rule thresholds (≤140 Ų TPSA, ≤10 rotatable bonds), while the higher LogP (3.29 vs. ~2.5) may favor membrane permeation, as noted in Evidence Item 2 [1].

Drug-Likeness Lead Optimization In Silico ADME

High-Value Application Scenarios for (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone Based on Quantitative Evidence


Diversification via Palladium-Catalyzed Cross-Coupling for Focused Kinase Inhibitor Library Synthesis

The low C–I bond dissociation energy (~209 kJ/mol) of the 3-iodophenyl substituent makes this compound an exceptionally reactive substrate for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions, enabling room-temperature diversification with high functional group tolerance . This reactivity advantage over the 4-bromophenyl (C–Br BDE ~285 kJ/mol) and 4-chlorophenyl (C–Cl BDE ~327 kJ/mol) analogs allows medicinal chemists to generate focused libraries of pyrazole-based kinase inhibitor candidates more efficiently. The unsubstituted phenyl analog has demonstrated p38α MAP kinase inhibition (IC₅₀ = 2.3 μM), providing a baseline activity level from which iodine-enabled diversification can be explored for potency optimization .

PPO Inhibitor Herbicide Lead Optimization Leveraging Halogen-Specific SAR

The 5-amino-1-phenylpyrazol-4-yl ketone class has been mechanistically validated as PPO inhibitors causing protoporphyrin IX accumulation and light-dependent herbicidal effects in whole-plant assays . The 3-iodophenyl substitution introduces a unique combination of electronic (σₘ = +0.35 Hammett constant) and steric (MR = 13.94 cm³/mol) parameters not represented in previously tested analogs . Agricultural chemists can evaluate this compound in greenhouse PPO inhibition assays against target weed species such as barnyard grass and rape, benchmarking against the commercial PPO inhibitor pyraflufen-ethyl, for which recent phenylpyrazole derivatives have shown comparable efficacy .

Medicinal Chemistry Hit-to-Lead Optimization with Favorable In Silico ADME Profile

With a computed LogP of 3.29, TPSA of 60.91 Ų, and only 1 hydrogen bond donor, this compound possesses an attractive balance of lipophilicity and polarity for oral bioavailability, fully compliant with both Lipinski's and Veber's rules . The higher LogP compared to the unsubstituted phenyl analog (ΔLogP ≈ +0.79, ~6.2-fold higher partition coefficient) predicts superior membrane permeability, which is advantageous for programs targeting intracellular kinases or other cytosolic targets . The iodine atom also provides a heavy atom for X-ray crystallographic phasing, facilitating co-crystallization studies with target proteins to guide structure-based drug design .

Reliable Procurement for Reproducible Agrochemical or Pharmacological SAR Studies

The compound is commercially available from ChemScene at ≥98% purity with defined storage conditions (sealed in dry, 2–8°C) and complete GHS hazard classification (H302-H315-H319-H335, P261-P264-P270-P271-P280-P301+P312-P302+P352), ensuring safe handling and experimental reproducibility . The discontinuation of the 3-iodophenyl analog by another vendor (CymitQuimica) underscores the value of securing a reliable supply chain for this specific substitution pattern, which is critical for sustained hit-to-lead or lead optimization programs spanning multiple design–synthesize–test cycles .

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